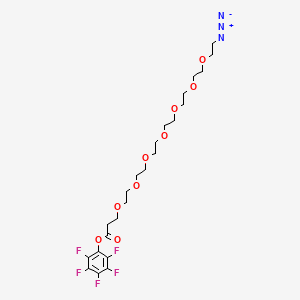

Azido-PEG7-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H32F5N3O9 |

|---|---|

Molecular Weight |

589.5 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |

InChI Key |

AATGWHBZQXFXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG7-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-PFP ester is a sophisticated, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a reactive pentafluorophenyl (PFP) ester, a flexible polyethylene glycol (PEG) spacer, and a versatile azide group, enables the seamless connection of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and its application in cutting-edge research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Features and Chemical Properties

This compound is characterized by three key functional components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

-

Polyethylene Glycol (PEG) Linker (PEG7): A seven-unit PEG spacer that imparts hydrophilicity to the molecule. This increased water solubility is advantageous for working with biological molecules in aqueous environments and can improve the pharmacokinetic properties of the resulting conjugates. The PEG linker also provides a flexible spacer arm, which can be crucial for optimizing the biological activity of complex molecules like PROTACs.

-

Azide Group: A bioorthogonal functional group that participates in highly specific and efficient "click chemistry" reactions. The azide group can react with terminal alkynes or strained cyclooctynes (e.g., DBCO or BCN) to form a stable triazole linkage. This bioorthogonal nature allows for the conjugation of a second molecule without interfering with biological functionalities.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C23H32F5N3O9 | [1] |

| Molecular Weight | 589.51 g/mol | [1] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO, DMF | [3] |

Key Applications in Research and Drug Development

The unique trifecta of a reactive PFP ester, a solubilizing PEG linker, and a bioorthogonal azide group makes this compound a versatile tool for a range of applications:

-

PROTAC Synthesis: this compound is extensively used as a linker in the construction of PROTACs.[1] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PFP ester end of the linker can be reacted with a ligand for the target protein, while the azide end can be "clicked" to an E3 ligase ligand, creating the final PROTAC construct.

-

Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs or other payloads to antibodies. The PFP ester can react with lysine residues on the antibody, and the azide can be used to conjugate the payload.

-

Surface Modification and Immobilization: Biomolecules can be attached to surfaces or nanoparticles for various applications, including biosensors and targeted drug delivery systems.

-

Fluorescent Labeling and Imaging: The azide group allows for the attachment of fluorescent probes via click chemistry, enabling the tracking and visualization of biomolecules in vitro and in vivo.

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using this compound

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein or other amine-containing biomolecule

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0

-

Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: Tris buffer or glycine solution

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

-

Conjugation Reaction:

-

Slowly add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quench the Reaction (Optional): To stop the reaction, add a quenching reagent (e.g., Tris buffer to a final concentration of 20-50 mM) to react with any unreacted PFP ester.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Two-Step PROTAC Synthesis using this compound and Click Chemistry

This protocol describes a modular approach to synthesizing a PROTAC where the target protein ligand contains a primary amine and the E3 ligase ligand has an alkyne handle.

Step 1: Conjugation of Target Protein Ligand to this compound

-

Follow the general amine conjugation protocol described above (Protocol 1) to react the amine-containing target protein ligand with this compound.

-

After purification, you will have the target protein ligand conjugated to the Azido-PEG7-linker.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

Materials:

-

Azide-functionalized target protein ligand (from Step 1)

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent: A mixture of a polar organic solvent (e.g., DMSO or t-BuOH) and water.

Procedure:

-

Prepare the Reaction Mixture: Dissolve the azide-functionalized target protein ligand and a slight molar excess of the alkyne-functionalized E3 ligase ligand in the chosen solvent system.

-

Prepare Catalyst Solutions: In separate vials, prepare fresh aqueous solutions of CuSO4 and sodium ascorbate.

-

Initiate the Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. A typical final concentration is 0.1-0.2 mM for CuSO4 and 1-2 mM for sodium ascorbate.

-

Incubation: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the final PROTAC can be purified by preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates the logical workflow for the two-step synthesis of a PROTAC using this compound.

Caption: PROTAC synthesis workflow using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The following diagram illustrates this signaling pathway.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity provide a reliable means to construct complex biomolecular architectures. The combination of an amine-reactive PFP ester and a bioorthogonal azide group, connected by a flexible and solubilizing PEG spacer, offers a modular and efficient approach to bioconjugation. This is particularly evident in its application for the synthesis of PROTACs, a rapidly advancing therapeutic modality. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their endeavors to develop novel therapeutics and research tools.

References

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG7-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of Azido-PEG7-PFP ester, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of its chemical properties, reactivity, and protocols for its use, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding.

Core Principles: The Dual Reactivity of this compound

This compound is a powerful chemical tool possessing three key components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary and secondary amines.[1][2][3]

-

Azide Group (N₃): A bioorthogonal functional group that participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

-

Polyethylene Glycol (PEG7) Spacer: A seven-unit PEG linker that enhances the solubility and biocompatibility of the molecule and provides spatial separation between the conjugated molecules.

This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy, enabling the precise and controlled assembly of complex biomolecular architectures.

Mechanism of Action: A Tale of Two Ends

The utility of this compound lies in the distinct reactivity of its two terminal groups, which can be addressed in a sequential manner.

First, the PFP ester end reacts with primary or secondary amines , typically found on the surface of proteins (e.g., lysine residues) or other biomolecules. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct. PFP esters are notably more resistant to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for reaction optimization and improved efficiency.[1]

Second, the azide end is available for "click chemistry" , a class of reactions known for their high yields, specificity, and biocompatibility. The most common application is the CuAAC reaction with a terminal alkyne-containing molecule. This reaction, catalyzed by a copper(I) species, forms a stable triazole linkage. This bioorthogonal nature ensures that the azide group remains inert during the initial amine conjugation step.

Quantitative Data: Reactivity and Stability

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Hydrolytic Stability | More Stable | Less Stable | |

| Optimal pH for Amine Reaction | 7.0 - 9.0 | 7.0 - 8.0 | |

| Competing Reaction | Hydrolysis | Hydrolysis |

Table 1: Comparison of PFP and NHS Ester Reactivity and Stability.

| Parameter | Value | Conditions | Reference |

| Typical Reaction Yield | >70-90% | Cu(I) catalyst, aqueous or organic solvent | |

| Reaction Time | Minutes to a few hours | Room temperature | |

| Stability in Biological Media | Generally stable | Physiological pH and temperature |

Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound.

Protocol 1: Amine Conjugation using the PFP Ester

This protocol describes the conjugation of a protein (e.g., an antibody) with this compound.

Materials:

-

Protein solution (e.g., 2 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C or for 2 hours at room temperature.

-

Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the desired molar ratio.

-

Add Catalyst and Ligand: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly to mix.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and byproducts.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for bioconjugation.

Application in Drug Development: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a versatile linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The orthogonal reactivity of the PFP ester and the azide group allows for a modular and efficient approach to synthesizing libraries of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing their degradation efficiency and pharmacological properties.

Caption: Role of the linker in PROTAC assembly and function.

References

PFP Ester vs. NHS Ester for Amine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of primary amines is a cornerstone of bioconjugation, enabling the attachment of labels, drugs, and other functionalities to proteins, peptides, and other biomolecules. Among the most common amine-reactive reagents are active esters, with N-hydroxysuccinimide (NHS) esters being the traditional choice. However, pentafluorophenyl (PFP) esters have emerged as a powerful alternative, offering distinct advantages in certain applications. This technical guide provides a comprehensive comparison of PFP and NHS esters, focusing on their reactivity with amines, stability, and practical application in bioconjugation workflows.

Core Principles: Reaction Mechanism

Both PFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The reaction proceeds by the attack of the unprotonated primary amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide or pentafluorophenol leaving group.

Quantitative Data Summary

The choice between PFP and NHS esters often comes down to a trade-off between reactivity and stability. The following tables summarize key quantitative and qualitative data to aid in this decision-making process.

Table 1: Comparison of Hydrolytic Stability

| Parameter | PFP Ester | NHS Ester | References |

| General Stability | Less subject to hydrolysis than NHS esters. | Prone to hydrolysis, especially at higher pH. | [1][2][3][4] |

| Relative Stability | Approximately 6-fold more stable than NHS esters in aqueous solution. | Less stable in aqueous solution compared to PFP esters. | [2] |

| Half-life at pH 7.0 (0°C) | Longer than NHS esters under similar conditions. | 4-5 hours | |

| Half-life at pH 8.0 | Longer than NHS esters under similar conditions. | Minutes | |

| Half-life at pH 8.6 (4°C) | Longer than NHS esters under similar conditions. | 10 minutes |

Table 2: Comparison of Amine Reactivity

| Parameter | PFP Ester | NHS Ester | References |

| General Reactivity | Highly reactive towards primary and secondary amines. | Highly reactive towards primary amines. | |

| Relative Coupling Rate | Significantly higher than other active esters (e.g., p-nitrophenyl). | Generally lower reactivity compared to PFP esters. | |

| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 | |

| Reaction with Primary Alkyl Amines | Faster reaction compared to NHS esters. | Slower reaction compared to PFP esters. | |

| Reaction with Aromatic Amines | Reactive | Generally not reactive. |

Table 3: Side Reactions and Byproducts

| Parameter | PFP Ester | NHS Ester | References |

| Primary Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS-OH) | |

| Reactivity of Byproduct | PFP-OH is less nucleophilic and less likely to interfere with the desired reaction. | NHS-OH can potentially participate in side reactions. | |

| Side Reactions with other Amino Acids | Less documented, but generally considered more specific to amines. | Can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH. |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for protein labeling using PFP and NHS esters.

Protocol 1: Protein Labeling with a PFP Ester

This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

PFP ester-activated reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).

-

Perform the Conjugation Reaction: Slowly add a 2- to 10-fold molar excess of the PFP ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester-activated molecule to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5)

-

NHS ester-activated reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).

Logical Framework for Ester Selection

Choosing between a PFP and an NHS ester depends on several factors related to the specific application, the properties of the biomolecule, and the desired outcome of the conjugation.

Conclusion

Both PFP and NHS esters are effective reagents for the modification of primary amines in biomolecules. NHS esters are a well-established and cost-effective option suitable for many standard applications. However, for reactions requiring higher efficiency, greater stability in aqueous environments, or when dealing with less reactive amines, PFP esters present a superior alternative. The increased hydrolytic stability of PFP esters can lead to more consistent and higher yields, particularly in prolonged reactions or with precious biomolecules. The choice of ester should be guided by a careful consideration of the specific experimental requirements, including the nature of the biomolecule, the reaction conditions, and the desired degree of labeling. This guide provides the necessary data and protocols to enable researchers to make an informed decision and optimize their bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with Azide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful tool for covalently linking molecules.[2][3] The remarkable efficiency, selectivity, and biocompatibility of click chemistry have established it as an indispensable method in drug discovery, chemical biology, and materials science.[4] This guide provides a comprehensive overview of click chemistry centered on the versatile azide functional group, with a focus on the two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The azide functional group is central to click chemistry due to its unique properties. It is small, stable, and largely absent in biological systems, making it a bioorthogonal handle for specific chemical modifications. This guide will delve into the core principles of CuAAC and SPAAC, present quantitative data to inform experimental design, provide detailed experimental protocols for key applications, and visualize the underlying workflows and mechanisms.

Core Concepts: CuAAC and SPAAC

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, demonstrating a massive rate acceleration of 107 to 108 compared to its uncatalyzed counterpart. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous conditions at room temperature and is tolerant of a wide range of functional groups. The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. To enhance the reaction rate and stabilize the Cu(I) oxidation state, a coordinating ligand is often employed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. SPAAC, also known as copper-free click chemistry, utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the stable triazole ring. This bioorthogonal reaction proceeds with high efficiency under physiological conditions, making it an ideal tool for in vivo imaging and live-cell labeling.

Quantitative Data for Reaction Optimization

The choice of reactants and conditions can significantly impact the efficiency of click reactions. The following tables summarize key quantitative data for both CuAAC and SPAAC to aid in the design and optimization of experiments.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference(s) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 | |

| Phenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 85 | |

| 1-Azidohexane | 1-Octyne | CuSO₄/Sodium Ascorbate/TBTA | CH₂Cl₂ | 98 | |

| 4-Azidobenzoic acid | Propargyl alcohol | CuI | DMF | 95 | |

| Glycosyl Azide | Propargylamine | CuSO₄/Sodium Ascorbate | H₂O | Quantitative | |

| Sulfonyl Azide | Phenylacetylene | Cu(I) salt | Dichloromethane | Moderate to High |

Note: "Quantitative" is used where specific numerical yields were not provided in the source material but were described as such. Yields can vary based on specific reaction conditions.

Table 2: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes in SPAAC

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | |

| Bicyclononyne | BCN | ~0.14 | |

| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) | |

| Difluorinated Cyclooctyne | DIFO | 0.076 | |

| Biarylazacyclooctynone | BARAC | Not specified |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions in common research applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand

-

Solvent (e.g., water, DMSO, DMF, or a mixture)

-

Nitrogen or Argon gas (optional but recommended)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide in a suitable solvent.

-

Prepare a 10 mM stock solution of the alkyne in a suitable solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1:1.5 molar ratio).

-

Add the appropriate volume of solvent to reach the final reaction volume, leaving space for the catalyst and reducing agent.

-

-

Addition of Catalyst and Reducing Agent:

-

In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand-to-copper ratio is typically 2:1 to 5:1.

-

Add the premixed catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

-

Reaction and Monitoring:

-

Vortex the reaction mixture gently.

-

If desired, degas the solution by bubbling with nitrogen or argon for a few minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can range from a few minutes to several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, crystallization, or extraction. For biomolecules, purification may involve dialysis or size-exclusion chromatography to remove the copper catalyst and excess reagents.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Cells with azide-functionalized surface proteins (e.g., through metabolic labeling with an azide-containing sugar)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).

-

-

SPAAC Labeling:

-

Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.

-

Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).

-

Wash the cells twice with warm PBS to remove any residual media components.

-

Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific cyclooctyne and the density of azides on the cell surface.

-

-

Washing and Imaging:

-

After incubation, wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.

-

Add fresh culture medium or imaging buffer to the cells.

-

Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.

-

Visualizing Click Chemistry Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the core concepts and experimental workflows discussed in this guide.

References

Unraveling the Proteome: A Technical Guide to Bifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to deciphering cellular function and disease mechanisms. Bifunctional crosslinkers have emerged as powerful tools to capture these transient interactions, providing spatial constraints that offer a glimpse into the three-dimensional architecture of protein complexes. This in-depth technical guide provides a comprehensive overview of bifunctional crosslinkers, their application in proteomics, detailed experimental protocols, and data analysis workflows.

The Core Concept: Bifunctional Crosslinkers in Proteomics

Bifunctional crosslinkers are chemical reagents containing two reactive groups connected by a spacer arm.[1] These reagents covalently link amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent analysis by mass spectrometry (MS).[2] This technique, known as cross-linking mass spectrometry (XL-MS), provides valuable distance constraints that can be used to model protein structures and map interaction interfaces.[3]

The choice of crosslinker is critical and depends on the specific research question, the nature of the protein(s) under investigation, and the downstream analytical methods.[4] Key characteristics to consider include the reactivity of the functional groups, the length and chemical nature of the spacer arm, and whether the linker is cleavable.[5]

A Comparative Overview of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly classified based on the identity of their reactive ends (homobifunctional vs. heterobifunctional) and the cleavability of their spacer arm (cleavable vs. non-cleavable).

Homobifunctional Crosslinkers

These reagents possess two identical reactive groups and are typically used in single-step reactions to link proteins with like functional groups. They are often employed to study the subunit arrangement of protein complexes.

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |

| DSS (Disuccinimidyl suberate) | N-hydroxysuccinimide (NHS) ester | 11.4 | No | Amine-reactive, membrane-permeable, widely used for intracellular crosslinking. |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Amine-reactive, water-soluble, membrane-impermeable, ideal for cell-surface crosslinking. |

| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | Amine-reactive, shorter spacer arm than DSS, membrane-permeable. |

| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | Yes (MS-cleavable) | Amine-reactive, membrane-permeant, cleavable in the gas phase during MS/MS, simplifying data analysis. |

| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | Yes (MS-cleavable) | Amine-reactive, MS-cleavable, enables straightforward identification of cross-linked peptides. |

| DSSBU (Disulfodisuccinimidyl dibutyric urea) | Sulfo-NHS ester | 12.5 | Yes (MS-cleavable) | Water-soluble and MS-cleavable, targeting polar regions of proteins. |

Heterobifunctional Crosslinkers

These crosslinkers have two different reactive groups, allowing for more controlled, sequential reactions that minimize unwanted polymerization.

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |

| Sulfo-SDA | Sulfo-NHS ester | Diazirine | 3.9 | No | Photo-reactive, allows for UV-initiated crosslinking after initial amine reaction. |

| p,p'-Diazidostilbene | Aryl azide | Aryl azide | ~11 | No | Photo-reactive, inserts into C-H and N-H bonds upon UV activation, offering temporal control. |

Photoreactive Crosslinkers

These crosslinkers contain one or more photo-activatable groups that become reactive upon exposure to UV light. This provides precise temporal control over the crosslinking reaction.

| Crosslinker Type | Reactive Intermediate | Target Residues | Key Features |

| Aryl Azides | Nitrene | Inserts into C-H and N-H bonds | Less specific, good for capturing interactions without specific reactive groups. |

| Diazirines | Carbene | Inserts into a wide range of C-H, N-H, O-H, and S-H bonds | Highly non-specific, provides broad coverage of potential interaction sites. |

Experimental Protocols: A Step-by-Step Guide

The success of an XL-MS experiment hinges on carefully optimized protocols. Below are detailed methodologies for key steps in the workflow.

In Vivo Crosslinking with Formaldehyde

Formaldehyde is a short-spacer (2.3-2.7 Å) crosslinker that can permeate cell membranes, making it suitable for capturing in vivo protein interactions.

Materials:

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (freshly prepared 0.2% in PBST)

-

0.25 M Glycine in PBST

-

Lysis buffer

-

Antibody for immunoprecipitation

-

Protein A/G agarose beads

Procedure:

-

Cell Preparation: Harvest and wash cells with ice-cold PBS to remove any amine-containing media.

-

Crosslinking: Resuspend cells in PBS and add freshly prepared formaldehyde to a final concentration of 0.2-1%. Incubate for 10-15 minutes at room temperature with gentle agitation.

-

Quenching: Add glycine solution to a final concentration of 0.25 M to quench the crosslinking reaction. Incubate for 5 minutes at room temperature.

-

Cell Lysis: Pellet the cells and proceed with your standard cell lysis protocol.

-

Immunoprecipitation: Perform immunoprecipitation of the protein of interest and its cross-linked partners using a specific antibody and protein A/G beads.

Protein Crosslinking with DSS (in vitro)

DSS is a widely used amine-reactive crosslinker for in vitro studies.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

-

DSS (Disuccinimidyl suberate)

-

Dry DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of 25 mM.

-

Crosslinking Reaction: Add the DSS solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Add the quenching solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.

-

Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Enrichment of Cross-linked Peptides

Cross-linked peptides are often present in low abundance compared to linear peptides. Enrichment strategies are therefore crucial for their successful identification.

This method separates peptides based on their size. Cross-linked peptides, being larger than their linear counterparts, will elute earlier.

Procedure:

-

Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex Peptide) with the appropriate mobile phase.

-

Sample Loading: Load the digested peptide mixture onto the column.

-

Fraction Collection: Collect fractions as the peptides elute. The first few fractions are expected to be enriched in cross-linked peptides.

-

Analysis: Analyze the collected fractions by LC-MS/MS.

SCX separates peptides based on their charge. Tryptic cross-linked peptides typically carry a higher positive charge than linear peptides and will bind more strongly to the SCX column.

Procedure:

-

Column Equilibration: Equilibrate an SCX column with a low ionic strength mobile phase at an acidic pH (e.g., pH 2.7-3.0).

-

Sample Loading: Acidify the peptide sample to a pH below 3.0 and load it onto the column.

-

Elution: Elute the bound peptides using a step or gradient of increasing salt concentration. Cross-linked peptides are expected to elute at higher salt concentrations.

-

Fraction Desalting: Desalt the collected fractions before LC-MS/MS analysis.

Mass Spectrometry and Data Analysis Workflow

The analysis of cross-linked peptides requires specialized mass spectrometry methods and data analysis software.

LC-MS/MS Parameters

-

Instrumentation: High-resolution mass spectrometers such as the Orbitrap Fusion Lumos are well-suited for XL-MS analysis.

-

Fragmentation: For non-cleavable crosslinkers, higher-energy collisional dissociation (HCD) is commonly used. For MS-cleavable crosslinkers like DSSO, a combination of collision-induced dissociation (CID) for linker cleavage and HCD for peptide fragmentation (MS2-MS3 methods) is often employed.

-

Data Acquisition: A data-dependent acquisition (DDA) method is typically used, where the most intense precursor ions are selected for fragmentation.

Data Analysis Software

Specialized software is required to identify the two peptides that are linked together.

-

XlinkX: A node within the Proteome Discoverer software suite, it is widely used for analyzing data from both cleavable and non-cleavable crosslinkers.

-

pLink: A standalone software package that can be used to analyze XL-MS data.

-

MetaMorpheusXL: A module within the MetaMorpheus software that can identify both MS-cleavable and non-cleavable cross-linked peptides.

Visualization of Crosslinking Data

Visualizing the identified cross-links is essential for interpreting the structural and interaction data.

-

Network Visualization: Tools like Cytoscape can be used to visualize protein-protein interaction networks derived from XL-MS data.

-

Structural Mapping: Software such as PyMOL with plugins like PyXlinkViewer can map the identified cross-links onto existing protein structures, allowing for the validation of the data and the generation of structural models.

-

Integrated Platforms: Cross-ID is a visualization platform that integrates with the output of XlinkX and provides various features for the analysis and visualization of complex XL-MS datasets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical XL-MS workflow and a simplified signaling pathway that can be investigated using this technology.

Conclusion

Bifunctional crosslinkers, in conjunction with mass spectrometry, provide a powerful approach for elucidating the intricate network of protein-protein interactions within a cell. By carefully selecting the appropriate crosslinker and optimizing experimental protocols, researchers can gain valuable insights into protein structure, function, and regulation. The continued development of novel crosslinking chemistries, enrichment strategies, and data analysis tools will further enhance the capabilities of XL-MS, solidifying its role as an indispensable technique in the field of proteomics.

References

- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blob.phenomenex.com [blob.phenomenex.com]

- 4. benchchem.com [benchchem.com]

- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG7-PFP Ester for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG7-PFP ester, a heterobifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in constructing these tripartite molecules, and provide detailed experimental protocols for its application.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to co-opt the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5]

The formation of a stable and productive ternary complex is a prerequisite for the subsequent ubiquitination of the target protein, which flags it for degradation by the 26S proteasome. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length.

This compound: A Versatile Heterobifunctional Linker

This compound is a PEG-based PROTAC linker that offers significant advantages in the modular and efficient synthesis of PROTACs. It is a heterobifunctional molecule, meaning it has two different reactive functional groups, allowing for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.

The key features of this compound are:

-

An Azide (N3) Group: This functional group is used in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, connecting the linker to a molecule containing a terminal alkyne.

-

A Pentafluorophenyl (PFP) Ester: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. A significant advantage of PFP esters over more traditional N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to spontaneous hydrolysis during conjugation reactions. This leads to more efficient and reliable bioconjugation.

-

A Heptaethylene Glycol (PEG7) Spacer: The hydrophilic PEG7 chain enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The defined length of the PEG spacer also allows for precise control over the distance between the two ligands, which is crucial for optimizing ternary complex formation.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C25H28F5N3O10 |

| Molecular Weight | 625.5 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage | Store at -20°C, protect from moisture |

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound is typically a modular, two-step process. This approach allows for the synthesis and purification of intermediate constructs, simplifying the overall workflow and improving the final product's purity. The general strategy involves:

-

Amide Bond Formation: The PFP ester end of the linker is first reacted with an amine-containing molecule, which can be either the target protein ligand or the E3 ligase ligand.

-

Click Chemistry: The resulting azide-functionalized intermediate is then conjugated to the second ligand, which has been modified to contain a terminal alkyne, via a CuAAC reaction.

This modular approach is highly adaptable and allows for the creation of a library of PROTACs with varying linkers, ligands, and attachment points to systematically explore the structure-activity relationship (SAR).

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on general principles of bioconjugation and may require optimization for specific ligands. For this example, we will consider the synthesis of a BRD4-targeting PROTAC, where a JQ1 derivative (containing an amine) is first attached to the linker, followed by an alkyne-modified VHL ligand.

Protocol 1: Amide Coupling of Amine-Functionalized Ligand to this compound

This protocol describes the reaction of an amine-containing ligand (e.g., an amine-modified JQ1) with the PFP ester of the linker.

Reagents and Materials:

| Reagent | Purpose |

| Amine-functionalized Ligand (e.g., JQ1-amine) | PROTAC component |

| This compound | Heterobifunctional linker |

| Anhydrous Dimethylformamide (DMF) | Reaction solvent |

| N,N-Diisopropylethylamine (DIPEA) | Base |

| Nitrogen or Argon atmosphere | To prevent moisture contamination |

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the azide-functionalized ligand-linker conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing ligand (e.g., an alkyne-modified VHL ligand).

Reagents and Materials:

| Reagent | Purpose |

| Azide-functionalized ligand-linker conjugate | Intermediate from Protocol 1 |

| Alkyne-functionalized Ligand (e.g., VHL-alkyne) | Second PROTAC component |

| Copper(II) sulfate pentahydrate (CuSO4·5H2O) | Catalyst precursor |

| Sodium ascorbate | Reducing agent |

| tert-Butanol/Water (1:1) | Reaction solvent |

Procedure:

-

Dissolve the azide-functionalized ligand-linker conjugate (1.0 eq) and the alkyne-functionalized ligand (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction vigorously at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

Visualizing the PROTAC Mechanism and Workflow

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the key steps in the development of a PROTAC using this compound, from synthesis to biological evaluation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool in the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic strategy, combining the stability of PFP ester chemistry with the specificity of click chemistry. The inclusion of a PEG7 spacer further enhances the desirable physicochemical properties of the final PROTAC molecule. The protocols and workflows outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders for therapeutic and research applications.

References

Methodological & Application

Protocol for Protein Labeling with Azido-PEG7-PFP Ester: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the labeling of proteins with Azido-PEG7-PFP ester. This reagent is a valuable tool for researchers, scientists, and drug development professionals, enabling the introduction of an azide functional group onto proteins and other biomolecules. The incorporated azide serves as a bioorthogonal handle for subsequent conjugation reactions, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1][2] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, for applications in drug delivery, imaging, and other biomedical fields.[1]

The pentafluorophenyl (PFP) ester moiety of the reagent reacts efficiently with primary and secondary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond.[3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters as they are less susceptible to hydrolysis, leading to more efficient labeling reactions. The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the labeled molecule.

Quantitative Data Summary

Successful protein labeling is dependent on several factors including the concentrations of the protein and labeling reagent, buffer composition, pH, reaction time, and temperature. The following table summarizes key quantitative parameters for a typical protein labeling experiment.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Ratio (Ester:Protein) | 2:1 to 10:1 | This should be optimized for each specific protein and desired degree of labeling. |

| Reaction Buffer | 50-100 mM Phosphate, Borate, or Carbonate/Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete with the labeling reaction. |

| Reaction pH | 7.2 - 8.5 | Optimal for reactivity of primary amines. Lower pH reduces reactivity, while higher pH can increase hydrolysis of the PFP ester. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at 4°C overnight can be used for sensitive biomolecules. |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |

| Organic Co-solvent | 5-10% DMSO or DMF | Can be added to improve the solubility of the this compound. |

Experimental Protocols

This section provides a detailed methodology for the labeling of a protein with this compound, followed by purification and a general protocol for a subsequent click chemistry reaction.

Part 1: Protein Labeling with this compound

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

-

Organic Solvent (Anhydrous DMSO or DMF)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) (Optional)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 0.5-5 mg/mL.

-

If the protein is in a buffer containing primary amines, exchange it into a suitable reaction buffer using dialysis or a desalting column.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution. PFP esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.

-

-

Initiate the Labeling Reaction:

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final molar ratio of ester to protein should be between 2:1 and 10:1.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quench the Reaction (Optional):

-

To quench any unreacted PFP ester, add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

-

-

Purify the Azido-Labeled Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

-

For dialysis, use a cassette with an appropriate molecular weight cutoff (MWCO) and perform multiple buffer changes over several hours or overnight at 4°C.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling can be determined by methods such as mass spectrometry.

-

Store the azide-labeled protein under conditions optimal for the unlabeled protein.

-

Part 2: Click Chemistry with the Azido-Labeled Protein

The azide group introduced onto the protein can be used for subsequent conjugation with an alkyne-containing molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Materials:

-

Azido-labeled protein

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper chelator (e.g., THPTA) (Optional, to stabilize Cu(I))

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically a 2-5 fold molar excess over the protein), and the copper chelator (if used).

-

In a separate tube, premix the CuSO₄ and sodium ascorbate.

-

-

Initiate the Reaction:

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Final Conjugate:

-

Remove excess reagents by desalting or dialysis as described in Part 1.

-

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Reaction mechanism for protein labeling.

References

Application Notes and Protocols for Azido-PEG7-PFP Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-PFP ester is a heterobifunctional linker that combines the advantages of a polyethylene glycol (PEG) spacer with two distinct reactive functionalities: a pentafluorophenyl (PFP) ester and an azide group. This reagent is particularly valuable in bioconjugation, drug delivery, and proteomics. The PFP ester allows for the efficient and stable conjugation to primary and secondary amines on biomolecules, such as the lysine residues of proteins, forming a robust amide bond.[1][2][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis in aqueous solutions, which can lead to more efficient conjugation reactions.[4][5] The azide group serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a wide array of molecules, including fluorophores, biotin, or drug candidates.

This document provides detailed protocols and reaction conditions for the use of this compound in bioconjugation, with a focus on protein labeling.

Reaction Mechanism and Workflow

The bioconjugation process using this compound typically involves a two-step approach. The first step is the acylation of an amine-containing biomolecule with the PFP ester. The second, optional step involves the subsequent reaction of the introduced azide group.

References

Application Notes and Protocols for Cell Surface Modification Using Azido-PEG7-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-PFP ester is a heterobifunctional linker designed for the two-step modification of cell surfaces. This reagent features a pentafluorophenyl (PFP) ester group that readily reacts with primary amines on cell surface proteins, and a terminal azide group that can be subsequently used for bioorthogonal "click" chemistry reactions.[1][2][3] The polyethylene glycol (PEG) spacer enhances water solubility and minimizes non-specific interactions.[2]

This two-step approach allows for the covalent attachment of the azide moiety to the cell surface, which can then be specifically targeted with a molecule of interest (e.g., a fluorescent probe, a drug molecule, or a biotin tag) that has been modified with an alkyne group.[4] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and controlled conjugation reactions.

Principle of the Method

The cell surface modification process using this compound involves two main stages:

-

Amine Labeling: The PFP ester of the this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on cell surface proteins to form a stable amide bond. This reaction results in the cell surface being decorated with azide groups.

-

Click Chemistry: The azide-modified cells are then reacted with an alkyne-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage, covalently attaching the molecule of interest to the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cell surface modification protocol. These values are derived from general protocols for PFP ester and click chemistry reactions and should be optimized for your specific cell type and application.

Table 1: Parameters for Cell Surface Labeling with this compound

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Higher densities can improve labeling efficiency. |

| This compound Concentration | 1-5 mM | Optimization is crucial to balance labeling efficiency with potential cytotoxicity. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the reaction. |

| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between PFP esters and primary amines. |

| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can reduce cell metabolism and internalization of the label. |

| Incubation Time | 30 minutes to 2 hours | Longer incubation times may increase labeling but also potential for cell damage. |

Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified Cells

| Reagent | Final Concentration | Notes |

| Alkyne-Probe | 2-50 µM | The optimal concentration depends on the specific probe and cell type. |

| Copper(II) Sulfate (CuSO4) | 50-100 µM | The copper catalyst for the reaction. |

| Ligand (e.g., THPTA) | 250-500 µM | Stabilizes the Cu(I) ion and improves reaction efficiency. |

| Reducing Agent (e.g., Sodium Ascorbate) | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) state. Should be prepared fresh. |

| Incubation Time | 15-60 minutes | The reaction is typically fast at room temperature. |

Experimental Protocols

Part 1: Cell Surface Labeling with this compound

Materials:

-

Cells of interest

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free buffer (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching buffer (e.g., 100 mM Tris or Glycine in PBS)

-

Microcentrifuge tubes

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them three times with ice-cold, amine-free PBS to remove any residual media containing primary amines.

-

Centrifuge at 300 x g for 5 minutes between each wash.

-

After the final wash, resuspend the cell pellet in amine-free PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-5 mM).

-

Incubate for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.

-

-

Quenching and Washing:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

Wash the cells three times with PBS to remove unreacted reagent and byproducts.

-

Part 2: Click Chemistry Reaction with an Alkyne-Probe (CuAAC)

Materials:

-

Azide-modified cells from Part 1

-

Alkyne-containing probe (e.g., fluorescent alkyne)

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, prepared fresh)

-

PBS

Procedure:

-

Prepare Click Chemistry Reaction Cocktail:

-

In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:

-

PBS to the desired final volume

-

Alkyne-probe to the desired final concentration (e.g., 20 µM)

-

CuSO4 stock solution to a final concentration of 100 µM

-

Ligand stock solution to a final concentration of 500 µM

-

-

Vortex briefly to mix.

-

-

Initiate Click Reaction:

-

Resuspend the azide-modified cells in the click chemistry reaction cocktail.

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.

-

Incubate for 15-60 minutes at room temperature, protected from light if using a fluorescent probe.

-

-

Washing and Analysis:

-

Wash the cells three times with PBS to remove the click chemistry reagents.

-

The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

-

Visualizations

Caption: Experimental workflow for cell surface modification.

Caption: Chemical reaction of PFP ester with cell surface amines.

Caption: Troubleshooting guide for cell surface labeling.

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG7 Conjugates

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules using click chemistry has become an indispensable tool in drug development, diagnostics, and materials science. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a detailed comparison of these two powerful ligation techniques for the conjugation of Azido-PEG7, a versatile polyethylene glycol linker.

Azido-PEG7 conjugates are frequently utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG spacer enhances solubility and improves pharmacokinetic properties.[1][2][3][4] The choice between CuAAC and SPAAC for conjugating Azido-PEG7 is a critical decision that hinges on the specific requirements of the application, balancing the need for rapid reaction kinetics against the imperative of biocompatibility.

Performance Comparison: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former, while the latter is a catalyst-free reaction.[5] This distinction has profound implications for their respective applications, particularly in biological systems.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |

| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide. | Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure. |

| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of ligands is necessary to mitigate toxicity. | Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications. |

| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst. | Excellent, as the reaction is bioorthogonal and does not interfere with native functional groups. |

| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize. |

| Reaction Conditions | Can be performed in a wide range of aqueous or organic solvents, over a broad pH (4-12) and temperature range. | Typically performed at physiological temperature and pH. |

Quantitative Data Summary

The following tables provide a summary of key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.

Table 1: Comparative Reaction Kinetics

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Typical terminal alkyne and azide | 1 - 100 | |

| SPAAC | Benzyl azide and [9+1]CPP | 2.2 x 10⁻³ | |

| SPAAC | Benzyl azide and [11+1]CPP | 4.5 x 10⁻⁴ | |

| SPAAC | Azide-labeled chondrocytes and DIBAC-650 | 1.2 x 10⁻³ |

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| PBS | 7.0 | 0.32–0.85 | |

| HEPES | 7.0 | 0.55–1.22 | |

| DMEM | 7.4 | 0.59–0.97 | |

| RPMI | 7.4 | 0.27–0.77 | |

| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |

Table 3: Cytotoxicity of Copper Catalysts in CuAAC

| Copper Concentration & Ligand | Cell Viability | Reference(s) |

| 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |

| 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |

| 100 µM copper without ligand | Significantly higher cytotoxicity |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG7

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with Azido-PEG7-amine.

Materials:

-

Alkyne-modified biomolecule

-

Azido-PEG7-amine

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., PBS, pH 7.0-8.0)

-

Quenching solution (e.g., EDTA, 0.1 M)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 100 µM.

-

Add the Azido-PEG7-amine stock solution to achieve a final concentration of 1 mM (10-fold molar excess).

-

In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ solution and the 50 mM THPTA solution. A 1:5 molar ratio of copper to ligand is often used.

-

Add the catalyst premix to the biomolecule/azide mixture to achieve a final copper concentration of 0.5 mM.

-

Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Once the reaction is complete, quench it by adding EDTA to chelate the copper.

-

Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG7

This protocol outlines a general procedure for the copper-free reaction between Azido-PEG7-amine and a strained cyclooctyne-functionalized molecule (e.g., DBCO).

Materials:

-

Azido-PEG7-amine

-

DBCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-